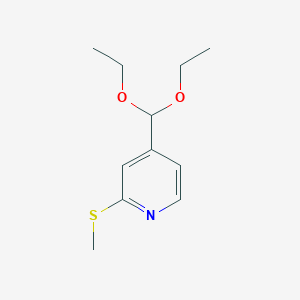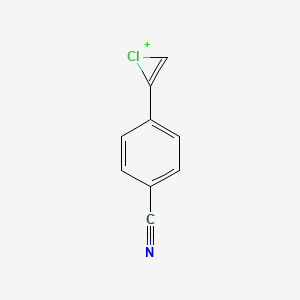![molecular formula C20H23FO2 B12612694 3-Fluoro-4'-heptyl[1,1'-biphenyl]-4-carboxylic acid CAS No. 920269-78-9](/img/structure/B12612694.png)
3-Fluoro-4'-heptyl[1,1'-biphenyl]-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4’-heptyl[1,1’-biphenyl]-4-carboxylic acid is an organic compound that belongs to the class of biphenyl carboxylic acids. This compound is characterized by the presence of a fluoro group at the 3-position, a heptyl chain at the 4’-position, and a carboxylic acid group at the 4-position of the biphenyl structure. The unique combination of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4’-heptyl[1,1’-biphenyl]-4-carboxylic acid typically involves a multi-step process. One common synthetic route includes the following steps:
Bromination: The starting material, biphenyl, is brominated to introduce a bromine atom at the desired position.
Fluorination: The brominated biphenyl undergoes a nucleophilic substitution reaction with a fluoride source to replace the bromine atom with a fluorine atom.
Heptylation: The fluorinated biphenyl is then subjected to a Friedel-Crafts alkylation reaction with heptyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to introduce the heptyl chain.
Carboxylation: Finally, the heptylated biphenyl is carboxylated using a carboxylation reagent, such as carbon dioxide, under high pressure and temperature conditions to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of 3-Fluoro-4’-heptyl[1,1’-biphenyl]-4-carboxylic acid may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques, such as continuous flow reactors and automated synthesis, may be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4’-heptyl[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and a suitable solvent, such as dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted biphenyl derivatives with various functional groups.
Scientific Research Applications
3-Fluoro-4’-heptyl[1,1’-biphenyl]-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-4’-heptyl[1,1’-biphenyl]-4-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets, such as enzymes or receptors, through various pathways. The fluoro group can enhance the compound’s binding affinity and selectivity, while the heptyl chain can influence its hydrophobic interactions and membrane permeability. The carboxylic acid group may participate in hydrogen bonding and ionic interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4’-methyl[1,1’-biphenyl]-4-carboxylic acid: Similar structure but with a methyl group instead of a heptyl chain.
4’-Heptyl[1,1’-biphenyl]-4-carboxylic acid: Lacks the fluoro group, affecting its chemical reactivity and biological activity.
3-Fluoro[1,1’-biphenyl]-4-carboxylic acid: Lacks the heptyl chain, influencing its physical properties and applications.
Uniqueness
3-Fluoro-4’-heptyl[1,1’-biphenyl]-4-carboxylic acid is unique due to the combination of its functional groups, which impart specific chemical and physical properties. The presence of the fluoro group enhances its reactivity and binding affinity, while the heptyl chain influences its hydrophobic interactions and solubility. The carboxylic acid group provides additional sites for chemical modification and interaction with biological targets, making this compound versatile and valuable in various research and industrial applications.
Properties
CAS No. |
920269-78-9 |
|---|---|
Molecular Formula |
C20H23FO2 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
2-fluoro-4-(4-heptylphenyl)benzoic acid |
InChI |
InChI=1S/C20H23FO2/c1-2-3-4-5-6-7-15-8-10-16(11-9-15)17-12-13-18(20(22)23)19(21)14-17/h8-14H,2-7H2,1H3,(H,22,23) |
InChI Key |
DBNHLTPJKKCXJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Silane, [(3S)-5-iodo-3-methyl-2-methylenepentyl]trimethyl-](/img/structure/B12612615.png)




![N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}-5-(1,2-dithiolan-3-YL)pentanamide](/img/structure/B12612643.png)

![[4-(3-Phenylpropyl)piperazin-1-yl][5-(pyridin-2-yl)thiophen-2-yl]methanone](/img/structure/B12612662.png)
![Methyl 2-[(5-methyl[1,1'-biphenyl]-2-yl)sulfanyl]benzoate](/img/structure/B12612669.png)


![2-(4-Anilinoquinazolin-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B12612701.png)
![[4-Oxo-1-(2-oxoethoxy)cyclohexa-2,5-dien-1-yl]methyl acetate](/img/structure/B12612708.png)
![N-(4-{[2-(Dimethylamino)ethyl]amino}-3-nitrophenyl)acetamide](/img/structure/B12612712.png)
